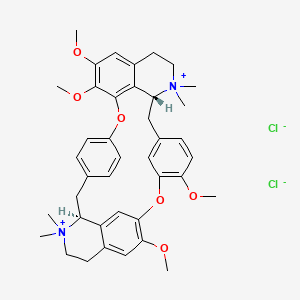
Dimethyltubocurarinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyltubocurarinium chloride is a useful research compound. Its molecular formula is C40H48Cl2N2O6 and its molecular weight is 723.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyltubocurarinium chloride, commonly known as metocurine, is a non-depolarizing neuromuscular blocking agent that is primarily used in clinical settings to facilitate muscle relaxation during surgical procedures. Understanding its biological activity is essential for optimizing its use and managing its effects on neuromuscular transmission.
- Chemical Formula : C40H48N2O6
- Molecular Weight : Approximately 652.82 g/mol
- CAS Number : 6989-98-6
Dimethyltubocurarinium acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. It binds to both alpha and non-alpha subunits of the receptor, preventing acetylcholine from eliciting muscle contraction. This mechanism is critical for its application in anesthesia, as it allows for controlled muscle relaxation during surgical interventions .
Pharmacodynamics
The pharmacological profile of dimethyltubocurarinium includes:
- Onset of Action : Rapid onset within minutes after intravenous administration.
- Duration of Action : Moderate duration, typically lasting 20 to 40 minutes, depending on the dose and individual patient factors.
- Reversal Agents : Neuromuscular blockade can be reversed with acetylcholinesterase inhibitors like neostigmine, which increase acetylcholine availability at the neuromuscular junction .
Case Studies and Research Findings
- In Vitro Studies :
-
Clinical Trials :
- In a trial involving thirty patients undergoing surgery, metocurine was administered based on body weight, followed by monitoring of neuromuscular function electromyographically. The study highlighted variability in response to dosing and the effectiveness of neostigmine in reversing neuromuscular blockade .
- Pharmacokinetics :
Comparative Biological Activity
The following table summarizes the comparative IC50 values of dimethyltubocurarinium against other neuromuscular blockers:
| Antagonist | IC50 (nM) | Binding Site Affinity |
|---|---|---|
| Dimethyltubocurarine | 59.5 | High affinity for α-ε interface |
| (+)-Tubocurarine | 30.5 | High affinity for α-δ interface |
| Cisatracurium | 61.4 | Moderate affinity |
| Pancuronium | 43.8 | Moderate affinity |
| Vecuronium | 50 | Moderate affinity |
This data illustrates the relative potency and selectivity of dimethyltubocurarinium compared to other common neuromuscular blockers, reinforcing its role in clinical practice .
Properties
CAS No. |
33335-58-9 |
|---|---|
Molecular Formula |
C40H48Cl2N2O6 |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride |
InChI |
InChI=1S/C40H48N2O6.2ClH/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1 |
InChI Key |
IRPSJVWFSWAZSZ-OIUSMDOTSA-L |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[Cl-].[Cl-] |
Related CAS |
5152-30-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















